molecular formula C10H12F6 B6313259 1,2-Dimethyl-4,5-bis(trifluoromethyl)cyclohexene-1 CAS No. 1858241-23-2

1,2-Dimethyl-4,5-bis(trifluoromethyl)cyclohexene-1

Cat. No.: B6313259
CAS No.: 1858241-23-2
M. Wt: 246.19 g/mol
InChI Key: DESMHTLVEWWCIH-UHFFFAOYSA-N
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Description

1,2-Dimethyl-4,5-bis(trifluoromethyl)cyclohexene-1 is a unique organic compound characterized by its cyclohexene ring substituted with two methyl groups and two trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dimethyl-4,5-bis(trifluoromethyl)cyclohexene-1 typically involves radical trifluoromethylation reactions. These reactions are carried out under controlled conditions to ensure the selective introduction of trifluoromethyl groups onto the cyclohexene ring . The process often requires the use of specific catalysts and reagents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing advanced reactors and optimized reaction conditions to maximize efficiency and minimize costs. The scalability of these methods ensures the availability of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dimethyl-4,5-bis(trifluoromethyl)cyclohexene-1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized cyclohexene derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-4,5-bis(trifluoromethyl)cyclohexene-1 involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl groups play a crucial role in enhancing the compound’s reactivity and stability, allowing it to effectively interact with enzymes, receptors, and other biomolecules. These interactions can lead to various biological effects, including modulation of metabolic pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Uniqueness: 1,2-Dimethyl-4,5-bis(trifluoromethyl)cyclohexene-1 is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable for specialized applications where other similar compounds may not be as effective .

Properties

IUPAC Name

1,2-dimethyl-4,5-bis(trifluoromethyl)cyclohexene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F6/c1-5-3-7(9(11,12)13)8(4-6(5)2)10(14,15)16/h7-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESMHTLVEWWCIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(C(C1)C(F)(F)F)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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